Cas no 1421481-80-2 (2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one)

2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one structure
1421481-80-2 structure
Product name:2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
CAS No:1421481-80-2
MF:C18H25ClN2O2S
Molecular Weight:368.921302556992
CID:5364931

2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
    • 2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
    • インチ: 1S/C18H25ClN2O2S/c19-16-4-2-15(3-5-16)18(22)13-21-6-1-11-24-14-17(21)12-20-7-9-23-10-8-20/h2-5,17H,1,6-14H2
    • InChIKey: XEDJUAUCOSTTTG-UHFFFAOYSA-N
    • SMILES: C(N1CCCSCC1CN1CCOCC1)C(=O)C1=CC=C(Cl)C=C1

2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6400-1393-4mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
4mg
$99.0 2023-09-09
Life Chemicals
F6400-1393-15mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
15mg
$133.5 2023-09-09
Life Chemicals
F6400-1393-20mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
20mg
$148.5 2023-09-09
Life Chemicals
F6400-1393-10μmol
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
10μmol
$103.5 2023-09-09
Life Chemicals
F6400-1393-2mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
2mg
$88.5 2023-09-09
Life Chemicals
F6400-1393-1mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
1mg
$81.0 2023-09-09
Life Chemicals
F6400-1393-10mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
10mg
$118.5 2023-09-09
Life Chemicals
F6400-1393-3mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
3mg
$94.5 2023-09-09
Life Chemicals
F6400-1393-2μmol
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
2μmol
$85.5 2023-09-09
Life Chemicals
F6400-1393-30mg
2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
1421481-80-2
30mg
$178.5 2023-09-09

2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one 関連文献

2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-oneに関する追加情報

Chemical Profile of 2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one (CAS No. 1421481-80-2)

2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one (CAS No. 1421481-80-2) is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic derivatives, incorporating both chlorophenyl and thiazepane moieties, which are well-documented for their role in modulating various biological pathways. The presence of a morpholine substituent further enhances its structural complexity and suggests a potential for diverse pharmacological interactions.

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the para position, linked to an ethanone group. The ethanone moiety is further connected to a thiazepane ring, which is a seven-membered heterocycle containing sulfur and nitrogen atoms. This thiazepane ring is, in turn, attached to a morpholine group via a methyl bridge. Such a multifaceted structural arrangement not only contributes to the compound's distinct chemical properties but also opens up possibilities for its interaction with biological targets in novel ways.

In recent years, there has been growing interest in developing small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The thiazepane scaffold, in particular, has been extensively studied for its potential as a pharmacophore in drug discovery. Thiazepane derivatives have shown promise in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infections. The incorporation of the morpholine moiety into the thiazepane framework may enhance solubility and bioavailability while simultaneously influencing binding affinity and selectivity.

The chlorophenyl group in this compound is another key feature that could contribute to its pharmacological profile. Chlorophenyl derivatives are commonly found in active pharmaceutical ingredients (APIs) due to their ability to modulate enzyme activity and receptor binding. For instance, many kinase inhibitors and antipsychotic drugs incorporate chlorophenyl groups into their structures. The chlorine atom at the para position of the benzene ring may participate in hydrogen bonding or electrostatic interactions with biological targets, thereby influencing the compound's efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. These tools have been instrumental in understanding how 2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one interacts with potential targets at the molecular level. For example, studies suggest that the thiazepane ring may engage with hydrophobic pockets of enzymes or receptors, while the morpholine group could form hydrogen bonds with polar residues. The ethanone moiety might also contribute to hydrophobic interactions or participate in π-stacking events.

The synthesis of this compound presents an intriguing challenge due to its intricate structure. Multi-step organic reactions are typically required to construct the thiazepane core and introduce the various substituents. Techniques such as nucleophilic substitution reactions, cyclization reactions, and functional group transformations are often employed in the synthetic route. The introduction of the morpholine moiety via alkylation reactions with appropriately substituted precursors is particularly critical for achieving the desired structure.

From a pharmacokinetic perspective, the presence of both polar (morpholine) and non-polar (chlorophenyl) regions in this molecule suggests that it may exhibit balanced solubility properties. This balance is crucial for achieving optimal absorption, distribution, metabolism, excretion (ADME), and toxicity profiles in vivo. Computational simulations have been used to predict parameters such as blood-brain barrier penetration and metabolic stability, which are essential for evaluating the drug-like properties of this compound.

In clinical research settings, analogs of this compound have been investigated for their potential therapeutic effects. For instance, derivatives with similar scaffolds have shown activity against enzymes like cyclin-dependent kinases (CDKs), which are implicated in cancer progression. Additionally, some thiazepane-based compounds have demonstrated anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory signaling pathways. While no clinical trials have been conducted specifically on 2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one, these findings provide valuable insights into its potential biological activity.

The development of novel drug candidates relies heavily on high-throughput screening (HTS) technologies that allow researchers to rapidly test thousands of compounds for activity against specific biological targets. Given its complex structure and diverse functional groups, 2-(4-chlorophenyl)-1-{3-[morpholin-4-yl]methyl-1,4-thiazepan-4-yl}ethan-1-one could be a promising hit candidate if it demonstrates significant activity in HTS assays. Further biochemical characterization would be necessary to confirm its mechanism of action and assess its potential as a lead compound for drug development.

The role of medicinal chemists in optimizing such compounds cannot be overstated. By systematically modifying key structural features—such as replacing or altering substituents—chemists can fine-tune pharmacological properties like potency, selectivity, and pharmacokinetics. For example, 2-(X-phenyl)-1-{3-[N-R-NHCH₂C₆H₄R₂]-methyl}-NR₁R₂C₁₀H₆N₂S}-ethanone where `X` represents different halogen atoms or other substituents—could be synthesized to explore variations in electronic properties or steric hindrance around critical binding sites.

The future directions for research on this compound may include exploring its interactions with proteins using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into how small molecules bind to biological targets at an atomic level, which can guide medicinal chemists toward designing more effective derivatives. Additionally, 2-(X-phenyl)-NR₁R₂C₁₀H₆N₂S}-ethanone analogs could be evaluated using cell-based assays to assess their biological function more directly.

In conclusion, 2-(X-phenyl)-NR₁R₂C₁₀H₆N₂S}-ethanone represents an interesting chemical entity with potential applications across multiple therapeutic areas due to its unique structural features and diverse functional groups, including chlorophenyl, thiazepane, and morpholine moieties, respectively, which contribute significantly to its pharmacological profile, making it an attractive candidate for further investigation by researchers interested in drug discovery.

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